
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as tert-Butyldimethylsilyloxirane and is widely used in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is not well understood. However, it is believed to act as an electrophilic oxygen source in various chemical reactions. It is also believed to act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- are not well understood. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has various advantages and limitations for lab experiments. One of the main advantages is its high reactivity in various chemical reactions. It is also easily synthesized and readily available. However, one of the main limitations is its high cost and the requirement for specialized equipment for its synthesis and handling.
Future Directions
There are various future directions for the research and development of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl-. One of the main directions is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of its potential applications in the synthesis of new natural products and pharmaceuticals. The use of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- as a chiral auxiliary in asymmetric synthesis is also an area of future research. Additionally, the investigation of its potential applications in catalysis and materials science is an exciting area of future research.
Conclusion:
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is a chemical compound that has various scientific research applications. It is widely used in organic synthesis and has potential applications in the synthesis of new natural products and pharmaceuticals. Its mechanism of action and biochemical and physiological effects are not well understood. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health. Its advantages and limitations for lab experiments have been discussed, and various future directions for research and development have been identified.
Synthesis Methods
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- can be synthesized using various methods. One of the most common methods is the reaction of tert-butyl chloroacetate with lithium diisopropylamide (LDA) followed by the reaction with trimethylsilyl chloride. The reaction yields Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- as a colorless liquid.
Scientific Research Applications
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has various scientific research applications. It is widely used in organic synthesis as a reagent in various chemical reactions. It is also used in the synthesis of various natural products and pharmaceuticals. Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has also been used as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
114693-78-6 |
|---|---|
Product Name |
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- |
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
(2-tert-butyloxiran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C9H20OSi/c1-8(2,3)9(7-10-9)11(4,5)6/h7H2,1-6H3 |
InChI Key |
OHTNQZPJGPVPAP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1(CO1)[Si](C)(C)C |
Canonical SMILES |
CC(C)(C)C1(CO1)[Si](C)(C)C |
synonyms |
trimethyl-(2-tert-butyloxiran-2-yl)silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



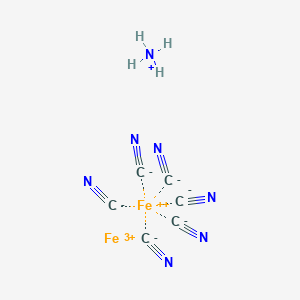
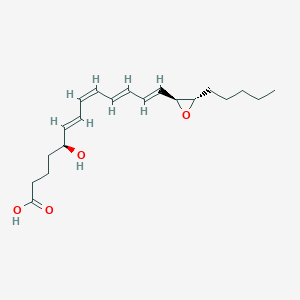
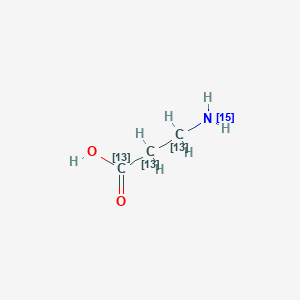
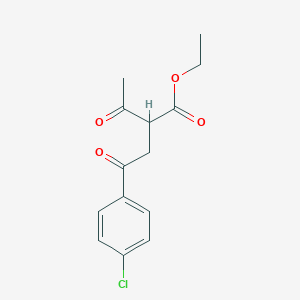

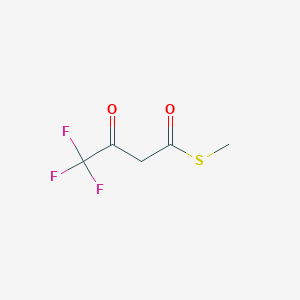
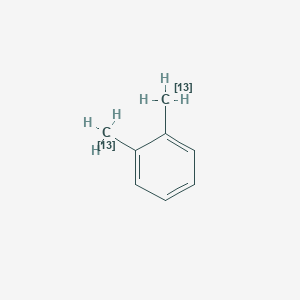



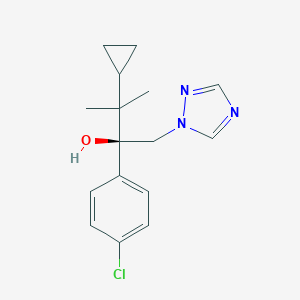
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)

